molecular formula C5H4BrClO2 B15055360 (4-Bromo-5-chlorofuran-2-yl)methanol

(4-Bromo-5-chlorofuran-2-yl)methanol

Cat. No.: B15055360
M. Wt: 211.44 g/mol
InChI Key: LBCHBWVWCZMWFV-UHFFFAOYSA-N
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Description

(4-Bromo-5-chlorofuran-2-yl)methanol is a chemical compound with the molecular formula C5H4BrClO2. It is a derivative of furan, a heterocyclic organic compound, and contains both bromine and chlorine substituents on the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-chlorofuran-2-yl)methanol typically involves the bromination and chlorination of furan derivatives. One common method is the bromination of 5-chlorofuran-2-carbaldehyde followed by reduction to obtain the desired methanol derivative. The reaction conditions often involve the use of bromine and a suitable solvent, such as dichloromethane, at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination and chlorination reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-chlorofuran-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-5-chlorofuran-2-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-5-chlorofuran-2-yl)methanol is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of bromine and chlorine substituents may influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-5-chlorofuran-2-yl)carboxylic acid
  • (4-Methoxy-5-chlorofuran-2-yl)methanol
  • 4,5-Dihydrofuran-2-ylmethanol

Uniqueness

(4-Bromo-5-chlorofuran-2-yl)methanol is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. The combination of bromine and chlorine atoms provides a unique reactivity profile, making it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C5H4BrClO2

Molecular Weight

211.44 g/mol

IUPAC Name

(4-bromo-5-chlorofuran-2-yl)methanol

InChI

InChI=1S/C5H4BrClO2/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2

InChI Key

LBCHBWVWCZMWFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1Br)Cl)CO

Origin of Product

United States

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